Maculosine

Vue d'ensemble

Description

Applications De Recherche Scientifique

Maculosin has a wide range of scientific research applications due to its bioactive properties :

Chemistry: Maculosin is used as a model compound for studying peptide synthesis and cyclic peptide structures.

Biology: It has been studied for its role in microbial interactions and as a potential antimicrobial agent.

Mécanisme D'action

Target of Action

Maculosin, also known as Cyclo(L-pro-L-tyr), is a host-specific phytotoxin . It is involved in cell-cell communication in Pseudomonas aeruginosa and regulates virulence gene expression in Lactobacillus reuteri . It also shows cytotoxic activity against human liver cancer cell lines .

Mode of Action

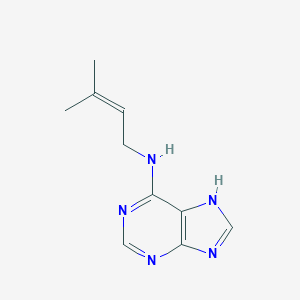

Maculosin is a diketopiperazine formed by the fusion of tyrosine and proline . It is capable of activating N-acylhomoserine lactones (AHLs), which are signaling molecules in bacteria . Maculosin can also activate or antagonize other LuxR-based quorum-sensing systems .

Biochemical Pathways

Maculosin is known to have antioxidant properties . Antioxidants can help treat disorders induced by reactive oxygen species (ROS) by terminating chain reactions . .

Result of Action

Maculosin has been shown to inhibit DPPH free radicals, suggesting strong antioxidant activity . It also exhibits cytotoxic activity against human liver cancer cell lines . No toxicity was observed for maculosin in a brine shrimp lethality assay up to the compound’s antioxidant activity concentration range .

Action Environment

It is known that maculosin is a secondary metabolite of fungi and bacteria , suggesting that its production and activity may be influenced by the microbial environment

Analyse Biochimique

Biochemical Properties

Maculosin interacts with various biomolecules in biochemical reactions. It is a quorum-sensing molecule involved in cell-cell communication by Pseudomonas aeruginosa . It also acts as a signaling molecule regulating virulence gene expression in Lactobacillus reuteri .

Cellular Effects

Maculosin has been found to have significant effects on various types of cells and cellular processes. It shows cytotoxic activity against human liver cancer cell lines, with an IC50 of 48.90 µg/mL . This indicates that Maculosin influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Maculosin have been observed over time. The compound was found to show more than 90% inhibition of DPPH free radical at 50 mg/mL of the test concentration

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Maculosin can be synthesized through bioassay-guided chromatography techniques. The compound is typically purified using nuclear magnetic resonance (NMR) experiments for structure elucidation . The synthetic route involves the isolation of the compound from the ethyl acetate extract of Streptomyces species, followed by purification and characterization .

Industrial Production Methods: Industrial production of maculosin involves the cultivation of Streptomyces species under controlled conditions. The fermentation process is optimized to maximize the yield of maculosin. The compound is then extracted using solvents such as ethyl acetate and purified through chromatography techniques .

Analyse Des Réactions Chimiques

Types of Reactions: Maculosin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by its functional groups, such as the hydroxyl group on the tyrosine residue and the amide bonds in the peptide structure .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize maculosin.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce maculosin.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of maculosin can lead to the formation of quinones, while reduction can yield alcohols or amines .

Comparaison Avec Des Composés Similaires

Maculosin is unique among cyclic peptides due to its strong antioxidant properties and non-toxic nature . Similar compounds include:

Cyclo(L-Pro-L-Tyr): Another cyclic peptide with similar structural features but differing in bioactivity.

N-acetyltyramine: A compound with antimicrobial properties but lacking the strong antioxidant activity of maculosin.

Maculosin stands out due to its combination of antioxidant activity and non-toxicity, making it a promising candidate for various applications .

Propriétés

IUPAC Name |

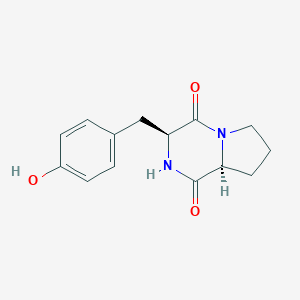

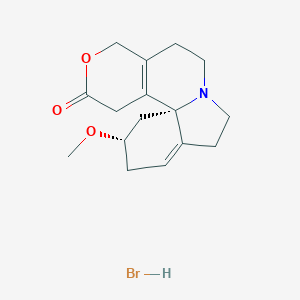

(3S,8aS)-3-[(4-hydroxyphenyl)methyl]-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c17-10-5-3-9(4-6-10)8-11-14(19)16-7-1-2-12(16)13(18)15-11/h3-6,11-12,17H,1-2,7-8H2,(H,15,18)/t11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSGOTAXPWMCUCK-RYUDHWBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(=O)NC(C(=O)N2C1)CC3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2C(=O)N[C@H](C(=O)N2C1)CC3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30196526 | |

| Record name | Maculosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4549-02-4 | |

| Record name | Cyclo(L-Pro-L-Tyr) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4549-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Maculosin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004549024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Maculosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4549-02-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the downstream effects of maculosin's interaction with its target(s)?

A2: The downstream effects depend on the specific target and organism in question. In plants, maculosin exposure leads to visible symptoms of phytotoxicity, including black necrotic lesions and inhibited growth, ultimately leading to plant death. [, ] In bacterial systems, maculosin's effects are less defined, but it can inhibit the growth of certain bacteria and potentially impact cellular processes by interfering with the MEP pathway. [, , ]

Q2: What is the molecular formula and weight of maculosin?

A3: The molecular formula of maculosin is C14H16N2O3, and its molecular weight is 260.28 g/mol. [, ]

Q3: Is there any spectroscopic data available for maculosin?

A4: Yes, spectroscopic data, including NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry), has been used to characterize the structure of maculosin. [, , ] These techniques provide detailed information about the compound's atoms, bonds, and overall structure.

Q4: Is there information available about maculosin's material compatibility, stability under various conditions, or catalytic properties?

A4: The available research primarily focuses on maculosin's biological activities and structure. Information regarding its material compatibility, stability under various conditions, and catalytic properties is limited and requires further investigation.

Q5: Have computational chemistry and modeling techniques been employed in maculosin research?

A6: Yes, molecular docking studies have been used to investigate the interaction between maculosin and potential target proteins. [, ] These studies can provide insights into the binding affinity and potential mechanism of action of maculosin.

Q6: What is known about the structure-activity relationship (SAR) of maculosin?

A7: SAR studies have been conducted to explore the relationship between structural modifications of maculosin and its herbicidal activity. [, ] For instance, replacing the tyrosine residue with phenylalanine in maculosin resulted in a compound (cyclo-PhePro) with retained and potentially broader herbicidal activity. [] Further research is necessary to fully understand the impact of different structural modifications on maculosin's activity, potency, and selectivity.

Q7: Is there information available on maculosin's stability, formulation strategies, SHE regulations, pharmacokinetic, or pharmacodynamic properties?

A7: The current research primarily focuses on maculosin's isolation, identification, and biological activity. Information about its stability and formulation, compliance with SHE regulations, and PK/PD characteristics is currently limited and necessitates further investigation, especially if it is to be considered for applications like herbicide development.

Q8: What is the in vitro and in vivo efficacy of maculosin?

A9: Maculosin has shown efficacy in inhibiting the growth of various bacteria and fungi in vitro. [, , , , , ] It also exhibits host-specific herbicidal activity against spotted knapweed in greenhouse and bioassays. [, , ] Studies have used nicked-leaf bioassays and whole plant experiments to evaluate its phytotoxic effects. [, , ]

Q9: Is there any information on resistance mechanisms or toxicity associated with maculosin?

A10: While maculosin exhibits specific toxicity towards spotted knapweed, [] detailed investigations on resistance mechanisms are limited. Information regarding its toxicity in other organisms, including potential long-term effects, requires further exploration.

Q10: What is known about the environmental impact, degradation, dissolution, and quality control of maculosin?

A10: Information regarding maculosin's environmental fate, degradation pathways, and potential ecotoxicological effects is limited and requires further research. Similarly, data on its dissolution properties and specific quality control measures during production or application is currently lacking.

Q11: Is there any research available regarding maculosin's immunogenicity, potential drug interactions, or biocompatibility?

A11: The available scientific literature primarily focuses on the isolation, structural characterization, and biological activity of maculosin. As such, detailed information regarding its immunogenicity, potential for drug interactions, and biocompatibility is currently limited and needs further investigation.

Q12: What are some historical milestones in maculosin research? Are there any notable cross-disciplinary applications?

A15: Key milestones include:* Isolation and Identification: First isolated from the plant pathogenic fungus Alternaria alternata in the context of spotted knapweed infection. []* Host-Specific Phytotoxicity: Characterization of maculosin as a host-specific phytotoxin, selectively affecting spotted knapweed. [, ]* Potential Bioherbicide: Exploration of maculosin and its analogs as potential bioherbicides due to their targeted toxicity towards spotted knapweed. [, ]* Diverse Biological Activities: Identification of maculosin's production by various bacterial species [, , , , , , , , , , , ] and its potential implications in plant and microbial systems. [, , , , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Phenol, 2-[(9H-purin-6-ylamino)methyl]-](/img/structure/B109704.png)

![[(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine](/img/structure/B109713.png)

![2,5,8,11,14-Pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-triene-17-carboxylic acid](/img/structure/B109747.png)

![2,7-Diazaspiro[4.4]nonan-3-one](/img/structure/B109751.png)

![1-[3,4-Bis(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B109768.png)